molecular formula C10H8F3IO B14035007 1-(4-Iodo-2-(trifluoromethyl)phenyl)propan-2-one

1-(4-Iodo-2-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14035007
M. Wt: 328.07 g/mol
InChI Key: WMJSUTLHMFVRIP-UHFFFAOYSA-N
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Description

1-(4-Iodo-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3IO It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-iodo-2-(trifluoromethyl)benzene with propan-2-one under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodo-2-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Iodo-2-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Iodo-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various targets .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Iodo-2-(trifluoromethyl)phenyl)ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.

    1-(4-Bromo-2-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with a bromine atom instead of iodine.

    1-(4-Iodo-2-(methyl)phenyl)propan-2-one: Similar structure but with a methyl group instead of trifluoromethyl.

Uniqueness

1-(4-Iodo-2-(trifluoromethyl)phenyl)propan-2-one is unique due to the presence of both iodine and trifluoromethyl groups, which impart distinct chemical properties such as increased reactivity and lipophilicity. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H8F3IO

Molecular Weight

328.07 g/mol

IUPAC Name

1-[4-iodo-2-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8F3IO/c1-6(15)4-7-2-3-8(14)5-9(7)10(11,12)13/h2-3,5H,4H2,1H3

InChI Key

WMJSUTLHMFVRIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)I)C(F)(F)F

Origin of Product

United States

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